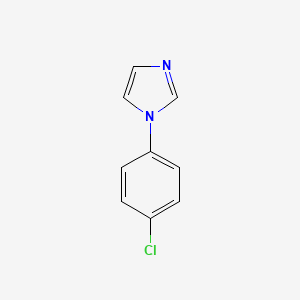
1-(4-Chlorophenyl)imidazole
Overview
Description
1-(4-Chlorophenyl)imidazole is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. This compound is notable for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties .
Mechanism of Action
- 1-(4-Chlorophenyl)imidazole belongs to the class of organic compounds known as phenylimidazoles. These compounds contain a benzene ring linked to an imidazole ring through a CC or CN bond .
- Imidazoles generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase. This alteration in fungal cell membrane lipid composition leads to changes in cell permeability and ultimately disrupts osmotic balance or inhibits fungal growth .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)imidazole plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome P450 enzymes . Cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds, including drugs and toxins. By inhibiting these enzymes, this compound can alter the metabolic pathways of these compounds, potentially leading to changes in their pharmacokinetics and pharmacodynamics . Additionally, this compound has been shown to interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors involved in these pathways . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell proliferation and differentiation . Furthermore, this compound can impact gene expression by binding to transcription factors and altering their activity . This can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It primarily acts as an inhibitor of cytochrome P450 enzymes by binding to the heme group of these enzymes, thereby preventing their catalytic activity . This inhibition can lead to a decrease in the metabolism of various substrates, including drugs and endogenous compounds. Additionally, this compound can modulate the activity of other enzymes and receptors through similar binding interactions, resulting in changes in cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in enzyme activity and gene expression . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit cytochrome P450 enzymes . At higher doses, this compound can cause adverse effects, including hepatotoxicity and neurotoxicity . These toxic effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed through phase II metabolic reactions, such as glucuronidation and sulfation . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can influence the compound’s activity and its interactions with other biomolecules.
Subcellular Localization
This compound is primarily localized in the cytoplasm and the endoplasmic reticulum of cells . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments . The presence of this compound in these compartments allows it to interact with cytochrome P450 enzymes and other biomolecules, thereby exerting its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is advantageous due to its mild reaction conditions, which allow for the inclusion of various functional groups .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods typically employ catalysts and specific reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-(4-Chlorophenyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antifungal and antibacterial properties.
Industry: this compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)imidazole
- 1-(3-Chlorophenyl)imidazole
- 1-(4-Methoxyphenyl)imidazole
Comparison: 1-(4-Chlorophenyl)imidazole is unique due to the presence of the chlorine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to its fluorinated or methoxylated counterparts, the chlorinated version may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARLRKAYTDVUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199538 | |
| Record name | 1-(4-Chlorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51581-54-5 | |
| Record name | 1-(4-Chlorophenyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51581-54-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Chlorophenyl)imidazole interact with Cytochrome P450 2B4 and what are the downstream effects?
A1: this compound acts as an inhibitor of Cytochrome P450 2B4 (CYP2B4), a key enzyme involved in drug metabolism. [, , ] The compound binds within the enzyme's active site, directly interacting with the heme iron. [, , ] This binding event leads to the inhibition of CYP2B4's catalytic activity, potentially affecting the metabolism of other drugs metabolized by this enzyme. [, , ] The binding of this compound induces significant conformational changes in the enzyme's structure, particularly in the F and I helices, which contribute to the observed inhibition. []
Q2: How does the structure of this compound influence its binding to CYP2B4 compared to similar compounds?
A2: The specific structure of this compound plays a crucial role in its interaction with CYP2B4. Studies comparing it to 4-(4-Chlorophenyl)imidazole (4-CPI) highlight the importance of the chlorophenyl group's position on the imidazole ring. [] this compound leads to a larger active site volume compared to 4-CPI, with rearrangements in key residues like Phe-206 and Glu-301. [] These differences in binding result in altered thermodynamic signatures, showcasing the impact of even subtle structural modifications on ligand binding. [] Further research with other similar compounds like ticlopidine, which shares the chlorophenyl group, reveals that CYP2B4 demonstrates flexibility in accommodating ligands of different sizes and shapes within its active site. []
Q3: Have there been any computational studies exploring the interaction of this compound with CYP2B4?
A3: While the provided research focuses primarily on X-ray crystallography and thermodynamic analysis, computational methods like ligand docking were employed to study ticlopidine's interaction with CYP2B4. [] These studies help visualize potential binding orientations and contribute to understanding the structural basis of ligand recognition. [] Similar computational approaches could be applied to this compound to further investigate its binding mode and interaction energy with CYP2B4.
Q4: What is the broader significance of studying compounds like this compound in the context of drug metabolism?
A4: Understanding the interaction of compounds like this compound with drug-metabolizing enzymes like CYP2B4 is crucial for predicting potential drug-drug interactions. [] By characterizing the binding modes and inhibitory potential of such compounds, researchers gain insights into how they might affect the metabolism and clearance of other drugs metabolized by the same enzyme. [] This knowledge is essential in drug discovery and development to optimize pharmacokinetic properties and minimize adverse effects associated with drug metabolism pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
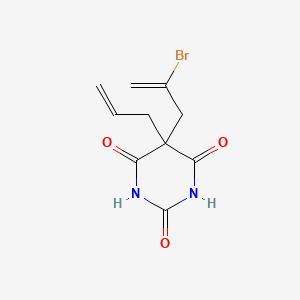
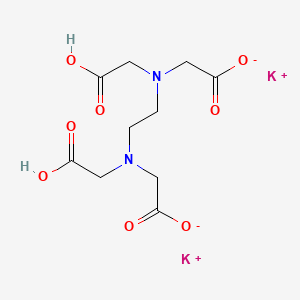
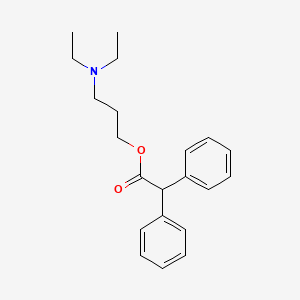
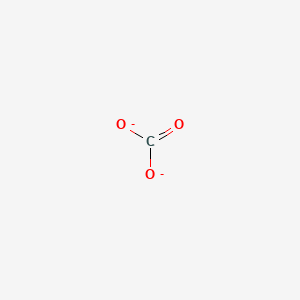

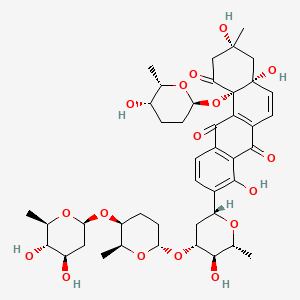

![2,5-Bis{[4-(N-ethylamidino)]phenyl}furan](/img/structure/B1196830.png)

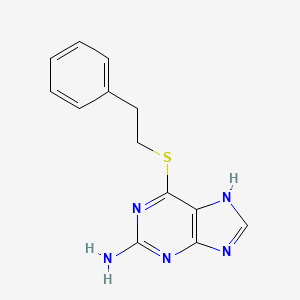

![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/new.no-structure.jpg)


